1-(2-Bromophenyl)-3-cyclobutyl-thiourea
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Overview
Description
1-(2-Bromophenyl)-3-cyclobutyl-thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of a bromophenyl group and a cyclobutyl ring in its structure makes this compound unique and potentially useful for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea typically involves the reaction of 2-bromophenyl isothiocyanate with cyclobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thiourea moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed:
Substitution: Formation of substituted thiourea derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Scientific Research Applications
1-(2-Bromophenyl)-3-cyclobutyl-thiourea has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-cyclobutyl-thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, leading to its biological effects. The exact pathways and molecular targets involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-phenyl-thiourea: Similar structure but with a phenyl group instead of a cyclobutyl ring.
1-(2-Chlorophenyl)-3-cyclobutyl-thiourea: Similar structure but with a chlorine atom instead of a bromine atom.
1-(2-Bromophenyl)-3-cyclopropyl-thiourea: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness: 1-(2-Bromophenyl)-3-cyclobutyl-thiourea is unique due to the presence of both a bromophenyl group and a cyclobutyl ring. This combination may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
885266-90-0 |
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Molecular Formula |
C11H13BrN2S |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
1-(2-bromophenyl)-3-cyclobutylthiourea |
InChI |
InChI=1S/C11H13BrN2S/c12-9-6-1-2-7-10(9)14-11(15)13-8-4-3-5-8/h1-2,6-8H,3-5H2,(H2,13,14,15) |
InChI Key |
UTAQIYFDTOTCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC(=S)NC2=CC=CC=C2Br |
Origin of Product |
United States |
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